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Compound of Interest

Compound Name:
2-Bromo-1-(4-

(methylsulfonyl)phenyl)ethanone

Cat. No.: B1269269 Get Quote

Application Notes & Protocols for the Synthesis of
Celecoxib
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, application note and protocol for the

synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, starting from 2-
Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. While this starting material is not

conventionally used, this protocol outlines a plausible synthetic route based on established

chemical transformations. Additionally, the mechanism of action of Celecoxib is detailed with a

corresponding signaling pathway diagram.

Introduction
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and

inflammation.[1] The selective inhibition of COX-2 reduces the production of prostaglandins,

which are key mediators of inflammation and pain.[2] This targeted approach minimizes the

gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

The standard synthesis of celecoxib typically involves the condensation of a 1,3-diketone with

4-sulfamoylphenylhydrazine.[3][4] This document proposes a novel synthetic pathway

commencing with 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone.
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Proposed Synthesis of Celecoxib
The proposed synthesis is a multi-step process involving the formation of a key 1,3-diketone

intermediate followed by a cyclization reaction to form the pyrazole core of celecoxib.

Experimental Workflow

Step 1: Kornblum Oxidation

Step 2: Wittig Reaction

Intermediate 1

Step 3: Hydrolysis

Intermediate 2

Step 4: Cyclization

1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

Celecoxib

Crude Celecoxib

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Celecoxib.

Experimental Protocols
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Materials and Methods

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Dimethyl sulfoxide (DMSO)

Sodium bicarbonate

(Trifluoromethyl)triphenylphosphonium bromide

n-Butyllithium (n-BuLi)

Tetrahydrofuran (THF)

Hydrochloric acid (HCl)

4-Hydrazinobenzenesulfonamide hydrochloride

Ethanol

Standard laboratory glassware and purification equipment (e.g., rotary evaporator,

chromatography columns)

Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione (Intermediate 1)

This step involves the Kornblum oxidation of the starting alpha-bromo ketone.

Dissolve 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (1 eq) in dimethyl sulfoxide

(DMSO).

Add sodium bicarbonate (2 eq) to the solution.

Heat the reaction mixture at 100 °C for 3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield Intermediate 1.

Step 2: Synthesis of (E/Z)-1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobut-2-en-1-one

(Intermediate 2)

This step utilizes a Wittig reaction to introduce the trifluoromethyl group.

Suspend (Trifluoromethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

Cool the suspension to -78 °C.

Add n-Butyllithium (1.1 eq) dropwise to generate the ylide.

Stir the mixture for 1 hour at -78 °C.

Add a solution of Intermediate 1 (1 eq) in THF dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium

sulfate.

Purify the crude product by column chromatography to obtain Intermediate 2.

Step 3: Synthesis of 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

This step involves the hydrolysis of the enone to the desired 1,3-diketone.

Dissolve Intermediate 2 (1 eq) in a mixture of THF and water.

Add a catalytic amount of a strong acid (e.g., HCl).

Reflux the mixture for 4-6 hours, monitoring by TLC.
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Upon completion, neutralize the reaction mixture with a saturated solution of sodium

bicarbonate.

Extract the product with ethyl acetate.

Dry the organic layer and concentrate under reduced pressure to yield the 1,3-diketone.

Step 4: Synthesis of Celecoxib

This final step is a cyclization reaction to form the pyrazole ring.

Dissolve the 1,3-diketone from Step 3 (1 eq) and 4-Hydrazinobenzenesulfonamide

hydrochloride (1 eq) in ethanol.

Heat the mixture to reflux for 6 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature to allow for crystallization of

the product.

Filter the solid, wash with cold ethanol, and dry under vacuum to yield crude Celecoxib.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., toluene/isopropanol).

Quantitative Data Summary
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Compound Molecular Formula
Molecular Weight (
g/mol )

Theoretical Yield
(g) per mole of
starting material

2-Bromo-1-(4-

(methylsulfonyl)phenyl

)ethanone

C₉H₉BrO₃S 293.14 N/A

Intermediate 1 C₉H₈O₄S 212.22 212.22

Intermediate 2 C₁₀H₇F₃O₃S 276.22 276.22

1-(4-

(methylsulfonyl)phenyl

)-4,4,4-trifluorobutane-

1,3-dione

C₁₁H₉F₃O₄S 306.25 306.25

Celecoxib C₁₇H₁₄F₃N₃O₂S 381.37 381.37

Mechanism of Action of Celecoxib
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of

arachidonic acid into prostaglandins, specifically those involved in inflammation and pain.[5]

Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 enzyme, which is

involved in protecting the stomach lining and platelet aggregation.[2] This selectivity is

attributed to the bulkier sulfonamide side chain of celecoxib, which can fit into the larger active

site of the COX-2 enzyme but not the narrower active site of COX-1.[2]

Signaling Pathway
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Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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